5-Bromo-2-thiazolamine hydrobromide

Description

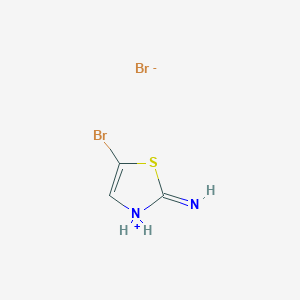

5-Bromo-2-thiazolamine hydrobromide (CAS 61296-22-8) is a hydrobromide salt of 5-bromo-2-thiazolamine, a heterocyclic compound with the molecular formula C₃H₄BrN₂S·HBr and a molecular weight of 255.95 g/mol. Structurally, it consists of a thiazole ring substituted with a bromine atom at position 5 and an amine group at position 2, stabilized by a hydrobromide counterion. This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules targeting neurological and oncological pathways . Its synthesis often involves bromination of 2-aminothiazole derivatives or nucleophilic substitution reactions, as evidenced by protocols in heterocyclic chemistry literature .

Properties

IUPAC Name |

5-bromo-3H-1,3-thiazol-3-ium-2-imine;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S.BrH/c4-2-1-6-3(5)7-2;/h1H,(H2,5,6);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSVDASTCPBUIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N)[NH2+]1)Br.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Br2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61296-22-8 | |

| Details | Compound: 2-Thiazolamine, 5-bromo-, hydrobromide (1:1) | |

| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61296-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

259.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729558-58-1, 61296-22-8 | |

| Record name | 2-Thiazolamine, 5-bromo-, hydrobromide (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=729558-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolamine, 5-bromo-, monohydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061296228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromothiazol-2-amine monohydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

-

Substrate : 2-Aminothiazole reacts with HBr and H₂O₂ under controlled heating.

-

Bromination : Electrophilic aromatic substitution occurs at the 5-position of the thiazole ring due to the directing effect of the adjacent amine group.

-

Temperature : Optimal bromination occurs between 30°C and 100°C, with higher temperatures accelerating reaction rates but risking decomposition.

-

Molar Ratios : A molar ratio of 1:1–3:1 (HBr to 2-aminothiazole) ensures complete conversion, while excess H₂O₂ (1:1–5:1) acts as an oxidizing agent to regenerate HBr.

Example Protocol :

-

Dissolve 2-aminothiazole (1 mol) in 20–50% w/w HBr.

-

Add H₂O₂ (10–50% w/w) gradually to avoid exothermic runaway.

-

Heat at 80°C for 8–12 hours.

-

Quench with catalase (150 IU/mL) to decompose residual H₂O₂.

Hydrobromide Salt Formation

Following bromination, the free base 5-bromo-2-thiazolamine is converted to its hydrobromide salt via acidification.

Key Steps:

-

Neutralization : Adjust the pH of the brominated product to 7–8 using aqueous ammonia.

-

Precipitation : Treat with concentrated HBr (48% w/w) to protonate the amine, forming the hydrobromide salt.

-

Crystallization : Recrystallize from ethanol or methanol to enhance purity.

Yield and Purity :

Optimization of Reaction Conditions

Temperature Effects

Elevated temperatures (80–100°C) reduce reaction times but may degrade sensitive intermediates. Lower temperatures (30–50°C) improve selectivity but require longer durations (Table 1).

Table 1: Temperature vs. Yield

| Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 30 | 14 | 99.4 |

| 80 | 6 | 96.2 |

| 100 | 8 | 94.1 |

Catalysts and Additives

-

Organic Amines : Triethylamine (0.6–2 mol eq) mitigates HBr volatilization and enhances reaction homogeneity.

-

Catalase : Post-reaction treatment with catalase removes excess H₂O₂, preventing oxidative side reactions.

Alternative Synthetic Routes

Sandmeyer Reaction

Aryl diazonium salts derived from 2-aminothiazole can undergo bromination via copper(I) bromide (CuBr). However, this method suffers from lower yields (70–85%) and requires hazardous diazotization steps.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 1–2 hours but necessitates specialized equipment. Preliminary studies report yields comparable to conventional heating (92–95%).

Industrial-Scale Production Considerations

Process Intensification

Environmental Impact

The HBr/H₂O₂ system generates minimal waste compared to traditional bromine (Br₂), which produces toxic byproducts. Bromine utilization rates exceeding 95% align with green chemistry principles.

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

5-Bromo-2-thiazolamine hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-2-thiazolamine hydrobromide has shown promise as a lead compound in drug development, particularly for its potential anticancer and antimicrobial activities. Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5-Bromo-2-thiazolamine | HepG2 (Liver Cancer) | 2.1 |

| 5-Bromo-2-thiazolamine | K562 (Leukemia) | 0.5 |

| 5-Bromo-4-(trifluoromethyl)thiazole | MCF7 (Breast Cancer) | 1.8 |

These findings suggest that modifications to the thiazole core can enhance biological activity, making it a focal point for further pharmacological studies .

Biological Research

The compound has been investigated for its role as a selective allosteric modulator of protein kinases, particularly casein kinase 2 (CK2), which is implicated in various cancers. Inhibition of CK2 has been shown to induce apoptosis in cancer cells, highlighting the therapeutic potential of thiazole derivatives .

Case Study: CK2 Inhibition

In a study examining the effects of thiazole derivatives on CK2 activity, it was found that specific substitutions at the thiazole ring significantly altered the inhibition profile, suggesting that 5-bromo substitutions enhance binding affinity to CK2 .

Agricultural Chemistry

Thiazole derivatives, including 5-bromo-2-thiazolamine hydrobromide, are also explored for their applications in agrochemicals. These compounds can serve as fungicides or herbicides due to their ability to disrupt metabolic pathways in target organisms.

Table 2: Agrochemical Properties of Thiazole Derivatives

| Compound | Activity Type | Target Organism |

|---|---|---|

| 5-Bromo-2-thiazolamine | Fungicide | Fusarium spp. |

| 5-Bromo-4-(trifluoromethyl)thiazole | Herbicide | Weeds |

Research has demonstrated that these compounds can effectively inhibit fungal growth and weed proliferation, making them suitable candidates for agricultural applications .

Mechanism of Action

The mechanism of action of 5-Bromo-2-thiazolamine hydrobromide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the growth of bacteria and fungi by interfering with essential cellular processes, such as DNA replication and protein synthesis . The exact molecular targets and pathways involved in its antimicrobial activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazolamine derivatives are heavily influenced by substituent positioning and electronic effects. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 5-Bromo-2-thiazolamine hydrobromide | 61296-22-8 | C₃H₄BrN₂S·HBr | 255.95 | Br (C5), NH₂ (C2) |

| 5-Bromo-4-phenylthiazol-2-amine | 61954-82-3 | C₉H₇BrN₂S | 255.13 | Br (C5), Ph (C4), NH₂ (C2) |

| 2-Amino-5-bromo-4-methylthiazole | 3034-57-9 | C₄H₅BrN₂S | 193.07 | Br (C5), Me (C4), NH₂ (C2) |

| 5-Bromo-4-(trifluoromethyl)thiazol-2-amine | 136411-21-7 | C₄H₂BrF₃N₂S | 228.03 | Br (C5), CF₃ (C4), NH₂ (C2) |

- Electronic Effects : Electron-withdrawing groups (e.g., Br, CF₃) enhance electrophilicity and reactivity in cross-coupling reactions, whereas bulky substituents like phenyl (Ph) increase steric hindrance, affecting binding affinity in biological targets .

- Hydrogen Bonding : The hydrobromide salt of 5-bromo-2-thiazolamine exhibits stronger intermolecular hydrogen bonding (N–H⋯Br interactions) compared to its free base, improving crystallinity and stability .

Physicochemical Properties

- Solubility : The hydrobromide salt form enhances aqueous solubility relative to neutral analogs like 5-bromo-4-phenylthiazol-2-amine, which is more lipophilic (logP ~2.5) due to the phenyl group .

- Thermal Stability: Derivatives with methyl or trifluoromethyl groups (e.g., 2-amino-5-bromo-4-methylthiazole) exhibit higher thermal stability (decomposition >200°C) compared to nitro-substituted analogs, which may decompose below 150°C .

Q & A

Q. What strategies enable the synthesis of chiral derivatives from 5-bromo-2-thiazolamine hydrobromide?

- Methodological Answer : Use asymmetric catalysis (e.g., palladium with chiral ligands) for enantioselective cross-coupling. Alternatively, introduce chiral auxiliaries (e.g., Evans oxazolidinones) during alkylation steps. Characterize enantiomers via chiral HPLC or circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.